N-Acetyl-3-nitriloalanine
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Overview
Description
N-Acetyl-3-nitriloalanine is an organic compound belonging to the class of N-acylated amino acids This compound is characterized by the presence of an acetyl group attached to the nitrogen atom of the alanine molecule, with a nitrile group (-CN) attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-3-nitriloalanine can be achieved through several methods. One common approach involves the cyanoacetylation of alanine. This process typically involves the reaction of alanine with cyanoacetic acid in the presence of a suitable catalyst under controlled temperature and pH conditions. The reaction proceeds through the formation of an intermediate, which is subsequently acetylated to yield this compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-3-nitriloalanine undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Amides and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Acetyl-3-nitriloalanine has found applications in several scientific domains:
Mechanism of Action
The mechanism of action of N-Acetyl-3-nitriloalanine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in metabolic processes, leading to the formation of biologically active metabolites. It may also interact with cellular receptors and signaling pathways, modulating various physiological functions .
Comparison with Similar Compounds
Similar Compounds
N-Acetylalanine: Similar in structure but lacks the nitrile group.
N-Acetylcysteine: Contains a thiol group instead of a nitrile group.
N-Acetylglycine: Similar structure but with a glycine backbone instead of alanine.
Uniqueness
N-Acetyl-3-nitriloalanine is unique due to the presence of both an acetyl and a nitrile group, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
89188-25-0 |
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Molecular Formula |
C5H6N2O3 |
Molecular Weight |
142.11 g/mol |
IUPAC Name |
2-acetamido-2-cyanoacetic acid |
InChI |
InChI=1S/C5H6N2O3/c1-3(8)7-4(2-6)5(9)10/h4H,1H3,(H,7,8)(H,9,10) |
InChI Key |
YRDRLZUCWMJXLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C#N)C(=O)O |
Origin of Product |
United States |
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